molecular formula C20H19NO2 B456987 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438231-85-7

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B456987
CAS No.: 438231-85-7
M. Wt: 305.4g/mol
InChI Key: HMECLAJBVFWHME-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a methyl group at position 8, and a 4-isopropylphenyl substituent at position 2 of the quinoline core. This structural arrangement confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.

Properties

IUPAC Name

8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-12(2)14-7-9-15(10-8-14)18-11-17(20(22)23)16-6-4-5-13(3)19(16)21-18/h4-12H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECLAJBVFWHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway

  • Starting Materials :

    • Isatin derivative (e.g., 5-methylisatin for the 8-methyl group)

    • 4-Isopropylacetophenone

  • Reaction Conditions :

    • Base: Aqueous NaOH or KOH (2–3 M)

    • Solvent: Ethanol/water mixture (1:1 v/v)

    • Temperature: Reflux (~80°C) for 6–8 hours

  • Mechanism :

    • Alkaline hydrolysis of isatin generates an intermediate keto-acid.

    • Condensation with 4-isopropylacetophenone forms the quinoline skeleton via cyclodehydration.

    • Acidification precipitates the crude product.

  • Purification :

    • Recrystallization from ethanol/water yields the pure carboxylic acid.

Key Data:

ParameterValue
Yield (crude)60–70%
Purity (post-recrystallization)≥95%

Conrad–Limpach Synthesis

The Conrad–Limpach synthesis offers a versatile route to 4-hydroxyquinolines, which can be oxidized to carboxylic acids.

Synthetic Pathway

  • Starting Materials :

    • 3-Methylaniline (for 8-methyl substitution)

    • Ethyl β-ketoester (e.g., ethyl 4-isopropylphenylacetoacetate)

  • Reaction Conditions :

    • Step 1: Condensation at 120°C for 2 hours (Schiff base formation).

    • Step 2: Cyclization in mineral oil at 250°C for 1 hour.

  • Post-Cyclization Modification :

    • Oxidation : Treat the 4-hydroxyquinoline intermediate with KMnO₄ in acidic conditions to convert the hydroxyl group to a carboxylic acid.

  • Purification :

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Key Data:

ParameterValue
Cyclization Yield85–95%
Oxidation Efficiency80–90%

Suzuki Coupling-Assisted Synthesis

For introducing the 4-isopropylphenyl group at a late stage, Suzuki–Miyaura cross-coupling provides modular flexibility.

Synthetic Pathway

  • Quinoline Core Preparation :

    • Synthesize 8-methylquinoline-4-carboxylic acid via Pfitzinger condensation.

  • Borylation :

    • Introduce a boronic ester at position 2 using Pd-catalyzed borylation.

  • Suzuki Coupling :

    • React with 4-isopropylphenylboronic acid under Pd(PPh₃)₄ catalysis.

    • Conditions: DME/H₂O (3:1), K₂CO₃, 80°C, 12 hours.

  • Purification :

    • Acid-base extraction followed by HPLC.

Key Data:

ParameterValue
Coupling Yield75–85%
Purity (HPLC)≥98%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Pfitzinger High atom economy; one-pot synthesisLimited to accessible ketones
Conrad–Limpach Flexible substitution; high yieldsHarsh cyclization conditions
Suzuki Coupling Late-stage functionalizationRequires pre-functionalized intermediates

Optimization Insights

  • Solvent Selection : Mineral oil in Conrad–Limpach cyclization improves yields by preventing decomposition.

  • Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) enhance Suzuki coupling efficiency.

  • Oxidation Control : Controlled KMnO₄ stoichiometry prevents over-oxidation of the quinoline ring .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into different derivatives with altered properties.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Intermediate for Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmacologically active agents. Its unique structure allows for modifications that lead to the development of new drugs targeting diseases such as cancer and infections.

Case Studies

  • Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines, including breast and prostate cancer cells. For instance, studies indicated that the compound induces apoptosis in MCF-7 (breast cancer) cells by upregulating apoptotic markers like p53 and caspase-9.
  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae. The mechanism appears to involve the inhibition of essential enzymes critical for microbial growth .

Biological Studies

Mechanism of Action
The biological activity of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid is attributed to its interaction with specific molecular targets within cells. It may inhibit enzymes or interfere with DNA replication processes, which are vital for the survival of both cancerous and microbial cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialStaphylococcus epidermidisInhibition of essential enzymes
Klebsiella pneumoniaeDisruption of cellular processes
AnticancerMCF-7 (breast cancer)Induction of apoptosis and cell cycle arrest

Material Science

Organic Semiconductors and LEDs
In material science, this compound is investigated for its potential applications in organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for developing efficient materials in electronic devices.

Chemical Synthesis

Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis, enabling the creation of more complex molecules used across various chemical industries. Its functional groups allow for diverse chemical reactions, facilitating the synthesis of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-isopropylphenyl group at position 2 distinguishes the target compound from analogs with different aryl substituents. Key comparisons include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
8-Methyl-2-phenylquinoline-4-carboxylic acid Phenyl C₁₇H₁₃NO₂ 263.29 g/mol Simpler structure; used as a scaffold in drug discovery. Lower lipophilicity compared to isopropyl analogs.
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 4-Methylphenyl C₁₇H₁₂ClNO₂ 297.73 g/mol Chlorine at position 8 enhances electrophilicity. Slightly soluble in DMSO, methanol.
Target compound 4-Isopropylphenyl C₂₀H₁₉NO₂* 313.37 g/mol* Higher lipophilicity due to isopropyl group; potential for improved membrane permeability.

Note: Molecular formula and weight inferred from analogs in and .

  • Impact of Isopropyl Group : The bulky isopropyl substituent increases steric hindrance and lipophilicity compared to methyl or unsubstituted phenyl groups. This may enhance binding to hydrophobic pockets in biological targets but reduce aqueous solubility .

Halogen-Substituted Derivatives

Halogenation at positions 7 or 8 of the quinoline ring alters electronic and steric profiles:

Compound Name Halogen Position Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid 7 C₂₀H₁₈ClNO₂ 339.82 g/mol Chlorine at position 7 may modulate electron density, affecting reactivity. Used in radiolabeling studies.
8-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid 8 C₁₉H₁₇ClNO₂ 326.80 g/mol Chlorine at position 8 could influence π-stacking interactions. CAS: 862661-15-2.
  • Positional Effects of Halogens : Chlorine at position 7 (closer to the carboxylic acid group) may enhance hydrogen-bonding capabilities, while position 8 substitution could optimize interactions with aromatic residues in proteins .

Esterified and Conjugated Derivatives

Modification of the carboxylic acid group impacts bioavailability and functionalization:

Compound Name Modification Type Molecular Formula Key Properties/Applications Evidence ID
Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1) Methyl ester C₁₈H₁₅NO₂ Improved cell permeability; prodrug strategy. Yield: 80–88%.
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate Ester conjugate C₂₆H₂₀N₂O₅ Nitrophenyl group introduces photoactivity; potential for targeted delivery.
  • Carboxylic Acid vs. Esters : Esterification (e.g., YS-1) masks the polar carboxylic acid, enhancing passive diffusion across biological membranes. This is critical in prodrug design .

Cyclopropane and Methoxy-Substituted Analogs

Substituents on the quinoline core influence ring conformation and electronic effects:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence ID
8-Cyclopropyl-4-methoxyquinoline-2-carboxylic acid Cyclopropyl (position 8), Methoxy (position 4) C₁₄H₁₃NO₃ Methoxy group donates electrons; cyclopropane introduces strain, potentially enhancing reactivity.
  • Electronic Effects: Methoxy groups increase electron density on the quinoline ring, which may alter binding to electron-deficient targets. Cyclopropane rings add steric constraints, affecting conformational flexibility .

Tables of Comparative Data

Table 1: Substituent Effects on Physicochemical Properties

Compound Type LogP* Aqueous Solubility Bioavailability
4-Isopropylphenyl derivative ~3.5 Low Moderate-High
Phenyl derivative ~2.8 Moderate Moderate
8-Chloro derivative ~3.2 Low Moderate

*Estimated based on analogous structures .

Biological Activity

2-(4-Isopropylphenyl)-8-methylquinoline-4-carboxylic acid, often abbreviated as 2-(4-IPMQ-4)-COOH, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H19NO2C_{19}H_{19}NO_2 and a molecular weight of 305.37 g/mol. Its structure features a quinoline core with an isopropylphenyl substituent and a carboxylic acid group, which contribute to its reactivity and biological interactions.

Research indicates that 2-(4-IPMQ-4)-COOH interacts with various molecular targets, primarily through:

  • Kinase Inhibition : The compound exhibits inhibitory activity against kinases such as Flt-3 and CDK4/6, which are critical in cell signaling pathways associated with cancer progression. This suggests its potential use in targeted cancer therapies.
  • Antimicrobial Activity : Preliminary studies have demonstrated that it possesses antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. However, further investigations are required to quantify its efficacy.
  • Anti-inflammatory Effects : The quinoline framework allows for interactions with enzymes involved in inflammatory pathways, indicating potential applications as an anti-inflammatory agent.

Biological Activity Overview

The following table summarizes various biological activities associated with 2-(4-IPMQ-4)-COOH:

Activity Type Target/Effect Notes
Kinase Inhibition Flt-3, CDK4/6Potential for cancer therapy.
Antibacterial Staphylococcus aureus, E. coliIn vitro activity noted; further studies needed.
Anti-inflammatory Inflammatory enzymesMechanism involves modulation of inflammatory pathways.
Antitumor Activity Cancer cell lines (e.g., HepG2, HCT116)Exhibited IC50 values similar to reference drugs in studies .

Case Studies and Research Findings

  • Kinase Inhibition Studies : A study highlighted the compound's ability to inhibit CDK4/6, which are often overexpressed in various cancers. The inhibition of these kinases can lead to reduced cancer cell proliferation.
  • Antibacterial Evaluation : In vitro tests using the agar diffusion method showed that derivatives of quinoline-4-carboxylic acid exhibited significant antibacterial activity against multiple bacterial strains, including MRSA . The results indicate that structural modifications enhance the antibacterial efficacy of related compounds.
  • Antitumor Activity Assessment : Research involving the evaluation of antitumor activity against HepG2 and HCT116 cell lines revealed that certain derivatives exhibited potent activity with IC50 values comparable to established chemotherapy agents like 5-fluorouracil .

Comparative Analysis with Similar Compounds

The uniqueness of 2-(4-IPMQ-4)-COOH lies in its structural features compared to related compounds:

Compound Name Key Features Biological Activity
QuinolineParent compoundGeneral pharmacological properties
2-MethylquinolineSimpler derivativeLimited biological activities
4-PhenylquinolineContains a phenyl groupAntimicrobial properties

Q & A

Q. What are the optimal synthetic routes for 2-(4-isopropylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclization reactions, such as the Gould-Jacobs reaction, or palladium-catalyzed cross-coupling for late-stage diversification of substituents . For example, analogous compounds like 8-methylquinoline derivatives are synthesized via multi-step protocols involving:

Cyclocondensation : Starting with substituted anilines and β-ketoesters under acidic conditions to form the quinoline core.

Functionalization : Introducing substituents (e.g., isopropylphenyl groups) via Suzuki-Miyaura coupling using Pd catalysts (e.g., PdCl₂(PPh₃)₂) and optimized ligand systems (e.g., PCy₃) .

Carboxylic acid activation : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF.
Optimization parameters : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent systems (DMF vs. dioxane), and temperature to improve yield and purity. Monitor reactions via TLC or HPLC-MS .

Q. How can researchers analytically characterize the compound’s purity and structural integrity?

Methodological Answer: Use a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₁NO₂) and detect isotopic patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous quinoline-4-carboxylic acids (e.g., 2-(4-methylphenyl)quinoline-4-carboxylic acid) .
  • HPLC-PDA : Quantify purity (>97%) and resolve stereoisomers using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to assess its activity?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays for targets like DNA gyrase or topoisomerase IV, given quinoline derivatives’ known interactions with these enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the quinoline ring (e.g., 6-methoxy or 8-chloro substituents) to assess impact on bioactivity .
  • Substituent Screening : Test isopropylphenyl replacements (e.g., trifluoromethyl, morpholinyl) to optimize lipophilicity and target binding .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • Data-Driven SAR : Correlate logP, polar surface area, and steric parameters with experimental IC₅₀ values using QSAR models .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across assays?

Methodological Answer:

  • Reproduibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, solvent controls) .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target engagement .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify degradation products that may interfere with assays .
  • Orthogonal Assays : Confirm antimicrobial activity via time-kill kinetics rather than static MIC measurements .

Q. What strategies are recommended for evaluating in vivo pharmacokinetics and toxicity?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Plasma Stability : Incubate with mouse/human plasma (37°C) and quantify parent compound via LC-MS/MS .
  • In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423) with histopathology of liver/kidney tissues .
  • Biodistribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in organs using autoradiography .

Q. How can researchers investigate potential DNA adduct formation or genotoxicity?

Methodological Answer:

  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction) .
  • Comet Assay : Quantify DNA strand breaks in human lymphocytes after 24-hour exposure .
  • LC-HRMS Adductomics : Screen for covalent DNA adducts using neutral loss scanning for the quinoline moiety (e.g., m/z 297→281 transition) .

Q. What advanced techniques are available for studying the compound’s mechanism of action in resistant bacterial strains?

Methodological Answer:

  • Whole-Genome Sequencing : Compare mutations in resistant vs. susceptible strains (e.g., gyrA mutations in quinolone-resistant E. coli) .
  • Proteomics : SILAC-based quantification to identify overexpression of efflux pumps (e.g., AcrAB-TolC) .
  • Efflux Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) and measure MIC reduction .

Q. How can researchers develop robust analytical methods for detecting the compound in complex matrices (e.g., serum, environmental samples)?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges and methanol elution .
  • LC-MS/MS Detection : MRM transitions optimized for the molecular ion (e.g., m/z 316→298) with a LOQ <1 ng/mL .
  • Matrix Effects : Validate recovery rates (>80%) using isotopically labeled internal standards (e.g., ¹³C₆-analog) .

Q. What computational tools are recommended for predicting metabolic pathways and off-target interactions?

Methodological Answer:

  • Metabolism Prediction : Use GLORYx or SyGMa to identify likely Phase I/II metabolites (e.g., hydroxylation at C-5) .
  • Off-Target Profiling : SwissTargetPrediction or SEA to rank potential kinase or GPCR targets .
  • MD Simulations : GROMACS for 100-ns simulations to assess binding stability with hERG channels (toxicity risk) .

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